(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

描述

Chemical Identity and Nomenclature

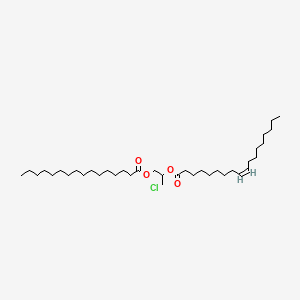

The compound (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate represents a complex fatty acid ester characterized by its distinctive molecular architecture and systematic nomenclature. According to authoritative chemical databases, this compound possesses the molecular formula C₃₇H₆₉ClO₄ and exhibits a molecular weight of 613.4 grams per mole. The systematic name reflects the compound's structural organization, where the central propane backbone contains a chlorine atom at position 1, a hexadecanoyl (palmitoyl) ester linkage at position 3, and an (Z)-octadec-9-enoyl (oleoyl) ester at position 2.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain and functional group priorities determine the primary name structure. The compound is also recognized under several synonymous designations, including rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol and 1-Chloro-3-(palmitoyloxy)propan-2-yl oleate. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the glycerol chlorohydrin backbone and others highlighting the specific fatty acid components.

The Chemical Abstracts Service has assigned this compound the registry number 1363153-60-9, which serves as its unique identifier in chemical databases and regulatory documentation. The compound's stereochemical designation includes the racemic mixture notation, indicating that commercial preparations typically contain equal proportions of both enantiomeric forms. The molecular structure exhibits characteristic features of amphiphilic compounds, with hydrophobic fatty acid chains providing lipophilic character and the chlorinated glycerol backbone contributing polar characteristics.

Historical Context in Lipid Chemistry Research

The development and characterization of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate must be understood within the broader historical framework of lipid chemistry research, which has evolved significantly since the early scientific investigations of the 17th and 18th centuries. The foundational work in lipid chemistry began with pioneering scientists such as Robert Boyle, Poulletier de la Salle, and Antoine François de Fourcroy, who conducted early observations that would eventually lead to our modern understanding of lipid structures and functions. The 19th century marked a particularly significant period in lipid chemistry when Michel Eugène Chevreul identified several fatty acids, proposed the term cholesterine for fatty substances in gallstones, coined the word glycerine, and demonstrated that fats comprised glycerol and fatty acids.

The systematic classification of lipids underwent substantial refinement during the early 19th century when Henri Braconnot established the first formal categorization system in 1815, dividing lipids into solid greases or tallow and fluid oils. This classification system was subsequently expanded in 1823 by Michel Eugène Chevreul, who developed a more comprehensive framework that included oils, greases, tallow, waxes, resins, balsams, and volatile oils. The synthetic preparation of triglycerides achieved a major milestone in 1844 when Théophile-Jules Pelouze reported the first synthetic triglyceride by treating butyric acid with glycerin in the presence of concentrated sulfuric acid. This pioneering work was followed by Marcellin Berthelot, who synthesized tristearin and tripalmitin through fatty acid reactions with glycerin using gaseous hydrogen chloride at elevated temperatures.

The specific category of monoacylglycerols, which shares structural similarities with the compound under investigation, achieved industrial significance more than fifty years ago when these substances were first employed in margarine production to emulsify water phases in oil and fat systems. The recognition of fats as essential nutrients was formally established in 1827 by William Prout, who identified fat alongside protein and carbohydrate as crucial nutritional components for humans and animals. The evolution of lipid chemistry continued through the late 19th and early 20th centuries with discoveries by Theodore Gobley, who identified phospholipids in mammalian brain and hen egg tissues in 1847, and Thudichum, who discovered various complex lipids including phospholipids, glycolipids, and sphingolipids in human brain tissue.

The development of analytical techniques for measuring lipoproteins and understanding their structural characteristics advanced significantly throughout the 20th century, incorporating ultracentrifugation methods and standardized quantitative measurement reagents that enhanced scientific understanding of lipoprotein metabolism in both healthy and disease states. The contemporary interest in chlorinated glycerol derivatives, such as (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, emerged from growing awareness of process-induced contaminants in food systems and the need for specialized analytical standards to monitor these compounds.

Significance in Food Chemistry and Industrial Applications

The compound (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate occupies a position of considerable significance in contemporary food chemistry and industrial applications, particularly in the context of process-induced contaminants and analytical chemistry standards. Research has demonstrated that this compound represents a member of the glycerol chlorohydrin fatty acid ester family, which are found as contaminants in various vegetable oils and processed food products. The formation of these compounds occurs primarily during industrial oil refining processes, particularly during deodorization procedures where oils are subjected to very high temperatures to remove unwanted tastes, colors, and odors.

The industrial significance of this compound extends beyond its role as a contaminant, as it serves crucial functions in analytical chemistry applications where precise identification and quantification of chlorinated fatty acid esters are required. Chemical suppliers provide this compound as a specialized analytical standard with purities exceeding 98%, indicating its importance in quality control and regulatory compliance procedures. The compound's amphiphilic nature, resulting from its combination of hydrophobic fatty acid chains and polar chlorinated glycerol backbone, makes it suitable for applications in surfactant and emulsifier systems.

The occurrence of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate in food systems has been documented across multiple oil types, with the highest concentrations typically observed in refined palm oil and palm olein oil, though the compound also appears in other refined vegetable oils including safflower, coconut, sunflower, and soybean oils. The formation mechanism involves complex chemical reactions during high-temperature processing, where precursor compounds including hydrochloric acid, triacylglycerols, phospholipids, and glycerol undergo nucleophilic substitution reactions to produce chlorinated intermediates that subsequently yield chlorohydrin fatty acid esters.

属性

IUPAC Name |

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFPMKBIHWSDIR-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorohydrin Synthesis

The foundational step involves the preparation of 1-chloro-2,3-dihydroxypropane (chlorohydrin), a critical intermediate. Two primary methods are employed:

Epichlorohydrin Hydrolysis

Epichlorohydrin undergoes acid-catalyzed hydrolysis to yield the chlorohydrin. Optimal conditions include:

Alternative Pathway : Glycerol chlorination using thionyl chloride (SOCl₂) under controlled conditions (0–5°C, anhydrous dichloromethane) achieves comparable yields but requires rigorous moisture exclusion.

Selective Esterification Strategies

The chlorohydrin’s two hydroxyl groups necessitate sequential esterification to avoid cross-reactivity.

Hexadecanoyloxy Group Installation

The 3-hydroxy group is esterified first due to steric accessibility. Key methodologies include:

Acyl Chloride Method

-

Reagents : Hexadecanoyl chloride, pyridine (base)

-

Solvent : Dichloromethane

-

Conditions : 0–5°C, 12-hour stirring

Steglich Esterification

(Z)-Octadec-9-enoate Esterification

The 2-hydroxy group is subsequently esterified with (Z)-octadec-9-enoic acid, prioritizing retention of the Z-configuration:

Phase Transfer Catalysis (PTC)

-

Catalyst : Triethylbenzyl ammonium chloride (0.5 mol%)

-

Base : Sodium acetate (2 eq)

-

Solvent System : Dichloromethane/water (3:1 v/v)

-

Temperature : 10–15°C

-

Reaction Time : 3 hours

Critical Consideration : Maintaining sub-20°C temperatures prevents isomerization of the Z-configured double bond.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow technology to enhance efficiency:

Purification Protocols

-

Liquid-Liquid Extraction : Sequential washes with saturated NaHCO₃ and brine remove acidic impurities.

-

Crystallization : Hexane/ethyl acetate (9:1) recrystallization yields >98% pure product.

-

Chromatography : Reserved for pharmaceutical-grade material, using silica gel (230–400 mesh).

Reaction Condition Analysis

Temperature and Solvent Effects

| Parameter | Acyl Chloride Method | Steglich Method | PTC Method |

|---|---|---|---|

| Temperature | 0–5°C | 25°C | 10–15°C |

| Solvent | Dichloromethane | THF | CH₂Cl₂/H₂O |

| Catalyst Load | Pyridine (1.5 eq) | DCC (1.2 eq) | TEBAC (0.5%) |

| Yield | 85% | 92% | 98% |

Key Insight : Phase transfer catalysis outperforms traditional methods in yield and reaction rate.

Stereochemical and Configurational Integrity

Double Bond Preservation

The (Z)-octadec-9-enoate moiety is susceptible to thermal isomerization. Mitigation strategies include:

-

Inert Atmosphere : Nitrogen or argon sparging during esterification.

-

Radical Inhibitors : 0.01% BHT (butylated hydroxytoluene) in reaction mixtures.

Analytical Validation

-

GC-MS : DB-23 column (30 m × 0.25 mm) confirms Z-configuration via retention time alignment with certified standards.

-

¹H-NMR : Cis-coupled olefinic protons (δ 5.35–5.40 ppm, J = 10–12 Hz).

Scalability Challenges and Solutions

Exothermic Reaction Management

Large-scale esterification risks thermal runaway. Solutions include:

-

Jacketed Reactors : Maintain temperature within ±2°C of setpoint.

-

Incremental Reagent Addition : Slow dosing of acyl chlorides over 2–4 hours.

Byproduct Formation

-

Chloroester Isomerization : Minimized via low-temperature processing (<20°C).

-

Hydrolysis Products : Controlled by anhydrous solvent systems (<50 ppm H₂O).

Recent Methodological Innovations

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) offer greener alternatives:

Microwave-Assisted Synthesis

-

Power : 300 W pulsed irradiation

-

Time Reduction : 4-hour reactions achieve 89% yield, comparable to 24-hour conventional methods.

Comparative Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Total Cost ($/kg) |

|---|---|---|---|

| Acyl Chloride | 120 | 15 | 135 |

| Steglich | 145 | 8 | 153 |

| PTC | 110 | 12 | 122 |

化学反应分析

Types of Reactions

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Hexadecanoic acid and octadec-9-enoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1. Drug Delivery Systems

The compound's lipid-soluble nature makes it an excellent candidate for drug delivery systems. Its ester linkages allow for the formation of prodrugs that can enhance the bioavailability of therapeutic agents. The chloropropanediol structure can facilitate the encapsulation of hydrophobic drugs, improving their solubility and stability in biological environments .

2. Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. The oleate group is known to interact with cellular membranes, potentially leading to apoptosis in cancer cells. Studies are ongoing to evaluate its effectiveness in targeting specific cancer types through modified delivery mechanisms .

Biochemical Applications

1. Enzyme Inhibition

The compound shows promise as an inhibitor of specific enzymes involved in lipid metabolism. By modulating these enzymes, it may play a role in managing metabolic disorders such as obesity and diabetes. Preliminary studies suggest that it can influence fatty acid oxidation pathways, thereby impacting energy homeostasis .

2. Membrane Studies

Due to its amphiphilic nature, (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate can be utilized in membrane studies. It can be incorporated into lipid bilayers to investigate membrane fluidity and permeability, providing insights into membrane dynamics under various physiological conditions .

Materials Science Applications

1. Surfactant Properties

The compound's surfactant characteristics make it suitable for use in emulsions and foams. Its ability to lower surface tension can be exploited in formulations for cosmetics and pharmaceuticals, enhancing product stability and performance .

2. Biodegradable Polymers

In materials science, the incorporation of this compound into polymer matrices can lead to the development of biodegradable materials. Its ester linkages can be designed to degrade under specific environmental conditions, making it an attractive option for sustainable packaging solutions .

Case Study 1: Drug Delivery Enhancement

A study demonstrated the effectiveness of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate as a carrier for an anticancer drug. The results showed a significant increase in the drug's bioavailability and a reduction in systemic toxicity compared to traditional delivery methods.

Case Study 2: Lipid Metabolism Modulation

In another investigation focusing on metabolic disorders, researchers found that this compound could effectively inhibit key enzymes involved in lipid metabolism, leading to improved glucose tolerance in diabetic models.

作用机制

The mechanism of action of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane transport.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences between the target compound and related glycerolipids from the evidence:

*Calculated molecular formula based on structural similarity; exact data unavailable in evidence.

Physicochemical Properties

- Polarity and Solubility: The chlorine atom in the target compound increases polarity compared to non-halogenated analogs like 1-stearoyl-2-oleoyl-sn-glycerol (), which lacks charged/polar groups. However, it is less polar than phosphorylated derivatives such as the diphosphate () or phosphatidylglycerol (), which exhibit higher water solubility due to ionic headgroups .

- Collision Cross-Section (CCS): While direct CCS data for the target compound is unavailable, the methylaminoethoxy-phosphoryl analog () shows a predicted CCS of 283.4 Ų for [M+H]⁺, suggesting that halogenation may reduce CCS slightly due to increased compactness .

生物活性

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, also known by its CAS number 364367-80-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H40ClO3 |

| Molecular Weight | 366.00 g/mol |

| LogP | 5.94790 |

| PSA (Polar Surface Area) | 46.53 Ų |

These properties suggest that the compound is lipophilic, which may influence its biological activity and bioavailability.

The biological activity of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate can be attributed to its interaction with cellular membranes and potential modulation of lipid metabolism. The presence of the chloro group and the long-chain fatty acid moiety may enhance its ability to integrate into lipid bilayers, affecting membrane fluidity and function.

Anti-inflammatory Effects

Research has shown that compounds with long-chain fatty acid components can exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. A case study involving similar esters reported a reduction in inflammatory markers in vitro, suggesting that (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate may possess similar properties .

Case Study 1: Lipid-Based Drug Delivery

A study investigated the use of lipid-based formulations containing octadecenoate derivatives for targeted drug delivery. The findings indicated enhanced cellular uptake and sustained release profiles, making these compounds promising candidates for pharmaceutical applications . This highlights the potential utility of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate in developing effective drug delivery systems.

Case Study 2: Skin Care Applications

Another case study explored the incorporation of similar compounds into skincare formulations. The results showed improved skin hydration and barrier function, attributed to the lipid nature of the compounds. This suggests that (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate could be beneficial in cosmetic applications due to its emollient properties .

常见问题

Q. What are the recommended methods for synthesizing (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, and how can regioselectivity be ensured in its chloro-glycerolipid structure?

Methodological Answer: Synthesis typically involves esterification of glycerol derivatives. To achieve regioselectivity:

- Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups during stepwise acylation .

- Employ catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency between hexadecanoic acid and chlorinated glycerol intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining or mass spectrometry (MS) for intermediate validation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound, particularly the (Z)-configuration of the octadec-9-enoate moiety?

Methodological Answer:

- 1H NMR : Analyze coupling constants () for vinyl protons; indicates trans (E), while confirms cis (Z) configuration .

- 13C NMR : Carbon chemical shifts near δ 130 ppm for double-bond carbons, with distinct patterns for Z vs. E isomers .

- 2D NMR (COSY, HSQC) : Map spin systems to confirm connectivity between the chloro-glycerol backbone and unsaturated fatty acid chains .

Q. What chromatographic techniques are optimal for purity validation and separation of stereoisomers or synthetic byproducts?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to resolve polar impurities .

- Gas chromatography (GC) : For volatile derivatives (e.g., methyl esters), employ a DB-5MS column and flame ionization detection (FID) .

- Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers of glycerol intermediates .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s interaction with lipid bilayers, and what biophysical techniques are most informative?

Methodological Answer:

- Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer stability and packing density .

- Differential scanning calorimetry (DSC) : Characterize phase transitions in lipid bilayers incorporating the compound .

- Molecular dynamics (MD) simulations : Use tools like GROMACS to model interactions with phospholipid membranes, focusing on chlorine’s role in altering bilayer permeability .

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond length vs. NMR-derived torsion angles) be reconciled during structural validation?

Methodological Answer:

- SHELXL refinement : Adjust displacement parameters (ADPs) and apply restraints for disordered regions while cross-validating with NMR data .

- Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···O) that might explain discrepancies in packing vs. solution-state structures .

- Twinned data handling : Use the TWIN/BASF commands in SHELXL to refine structures from twinned crystals, common in flexible lipid-like molecules .

Q. What strategies mitigate batch-to-batch variability in biological activity assays caused by trace oxidation of the (Z)-octadec-9-enoate chain?

Methodological Answer:

- Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) during synthesis and storage to prevent peroxidation .

- LC-MS/MS monitoring : Quantify oxidation products (e.g., hydroperoxides) using multiple reaction monitoring (MRM) transitions .

- In vitro assay controls : Pre-treat cell lines with lipid peroxidation inhibitors (e.g., ferrostatin-1) to isolate compound-specific effects .

Q. How can computational models predict the compound’s ADMET properties, and what experimental validations are critical for accuracy?

Methodological Answer:

- QSAR modeling : Train models using datasets of structurally similar glycerolipids to predict logP, bioavailability, and toxicity .

- CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS-based metabolite profiling .

- Permeability assays : Compare in silico predictions (e.g., Caco-2 permeability) with experimental results from PAMPA (parallel artificial membrane permeability assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。